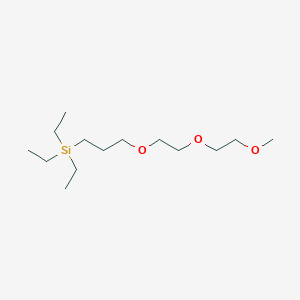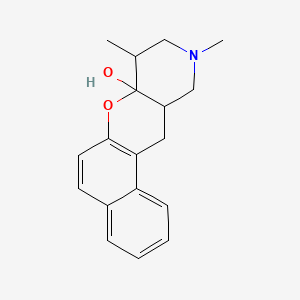
Naranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Naranol involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the tetracyclic core structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Naranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Naranol has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying tetracyclic structures and their reactivity. In biology and medicine, this compound’s reported antidepressant, anxiolytic, and antipsychotic activities make it a compound of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism by which Naranol exerts its effects is not fully understood. it is believed to interact with neurotransmitter systems in the brain, potentially modulating the activity of serotonin, dopamine, and norepinephrine. These interactions may contribute to its reported antidepressant, anxiolytic, and antipsychotic activities. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Naranol can be compared to other tetracyclic compounds, such as mirtazapine and maprotiline, which are also used as antidepressants. While these compounds share a similar core structure, this compound’s unique substituents and specific ring fusion patterns distinguish it from other tetracyclic antidepressants. This uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
22292-91-7 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol |
InChI |
InChI=1S/C18H21NO2/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20/h3-8,12,14,20H,9-11H2,1-2H3 |
Clave InChI |
RQYOELZDSAMKIU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


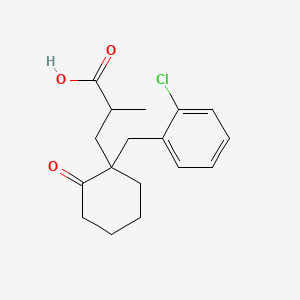
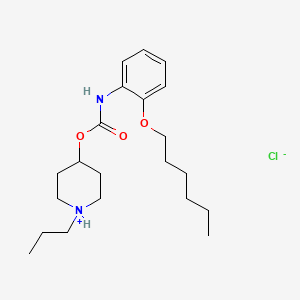
![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
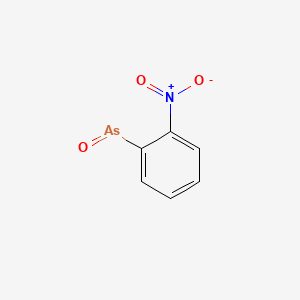
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
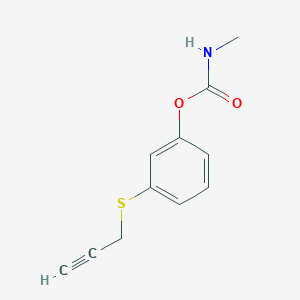
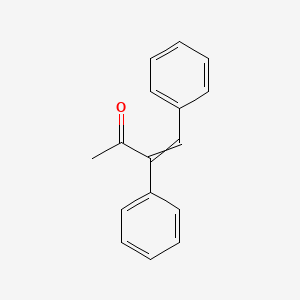
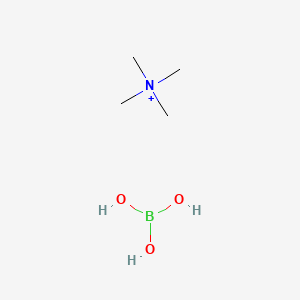
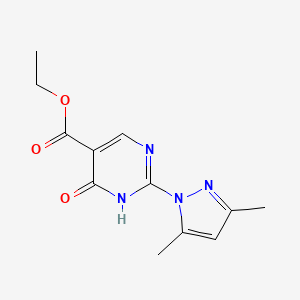
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)

![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
